molecular formula C8H13N3O2S B6627918 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole

5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole

Cat. No. B6627918
M. Wt: 215.28 g/mol
InChI Key: ORHDVQQJKYVMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole has a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce cancer cell proliferation, and inhibit bacterial growth. In addition, it has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole in lab experiments is its potential to target multiple pathways involved in various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the study of 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole. One direction is to further investigate its potential applications in the treatment of neurological disorders. Another direction is to study its potential as a therapeutic agent for other diseases such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole has been reported in several studies. One of the most common methods involves the reaction of 3-methylpyrrolidine with a sulfonyl chloride derivative of pyrazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to have potential applications in the treatment of neurological disorders.

properties

IUPAC Name

5-(3-methylpyrrolidin-1-yl)sulfonyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-7-3-5-11(6-7)14(12,13)8-2-4-9-10-8/h2,4,7H,3,5-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHDVQQJKYVMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)S(=O)(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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